molecular formula C19H27N3O4S B2628092 N,N-diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894004-69-4

N,N-diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2628092
CAS RN: 894004-69-4
M. Wt: 393.5
InChI Key: SANVSVFLLSZATJ-UHFFFAOYSA-N
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Description

“N,N-diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a sulfonyl group and an acetamide group, which can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonyl group, and an acetamide group. These functional groups would dictate the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The sulfonyl group can participate in substitution reactions, and the acetamide group can undergo hydrolysis, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonyl and acetamide could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of cyanoacetamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results against a range of microorganisms (Darwish, Atia, & Farag, 2014). This suggests that N,N-diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide could potentially be investigated for antimicrobial applications due to the presence of the cyanoacetamide group and other functional groups that might contribute to antimicrobial efficacy.

Anticancer Activity

Compounds incorporating the indole moiety have been extensively explored for their anticancer properties. For example, indapamide derivatives have been synthesized and demonstrated proapoptotic activity against melanoma cell lines, suggesting the potential of indole derivatives in cancer research (Yılmaz et al., 2015). Given the structural similarity, research into this compound might uncover useful anticancer properties.

Enzyme Inhibition

The study of enzyme inhibitors is crucial for developing therapeutic agents for various diseases. Sulfonamide-based molecules, for example, have shown significant enzyme inhibitory activity, which is critical in designing drugs for conditions like hypertension and bacterial infections. A detailed study on sulfonamides revealed their potential as enzyme inhibitors, offering a pathway to explore this compound for similar applications (Abbasi et al., 2019).

Antioxidant Properties

Antioxidants play a significant role in protecting the body from oxidative stress, which is implicated in the aging process and various diseases. Research into N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrated considerable antioxidant activity, hinting at the potential of structurally related compounds, including this compound, to serve as antioxidants (Gopi & Dhanaraju, 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity in more detail, and optimizing its synthesis .

properties

IUPAC Name

2-[3-[2-(methylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-13(2)22(14(3)4)19(24)11-21-10-17(15-8-6-7-9-16(15)21)27(25,26)12-18(23)20-5/h6-10,13-14H,11-12H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVSVFLLSZATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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